molecular formula C14H10N2O3S B567993 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde CAS No. 1227266-97-8

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde

Cat. No. B567993
M. Wt: 286.305
InChI Key: XKYRSAZUAZNYJD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde is a laboratory chemical . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde and similar compounds has been studied using Density Functional Theory (DFT) calculations and Molecular Orbital Calculations . These studies provide insights into the electronic structure of the molecule, which can influence its reactivity .

Future Directions

The future directions for the study of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde and similar compounds could involve further exploration of their reactivity and potential applications in synthesis . The development of more economic and environmentally benign procedures and achieving enantioselectivity are areas of recent activity .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-12-8-11-6-7-15-9-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYRSAZUAZNYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde

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